![molecular formula C9H10F3N3 B13684618 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-5-(trifluoromethyl)aniline.
Reaction with Guanidine: The aniline derivative is then reacted with guanidine under controlled conditions to form the desired product. This reaction often requires the use of a suitable solvent and may be catalyzed by acids or bases to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a tool for studying the effects of trifluoromethyl groups on biological systems and their interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial products, where its unique chemical properties contribute to the efficacy and stability of the final products.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds, such as:
Fluridone: A compound with a similar trifluoromethyl group, used as an herbicide.
Piperazine derivatives: Compounds containing the trifluoromethylphenyl group, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10F3N3 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-6(9(10,11)12)4-7(3-5)15-8(13)14/h2-4H,1H3,(H4,13,14,15) |
InChI Key |
PRHNFQYTMOXRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


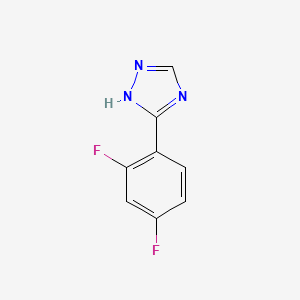
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
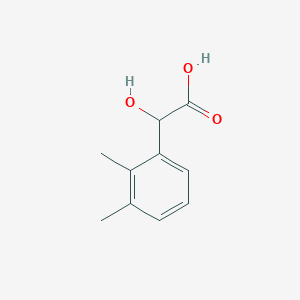
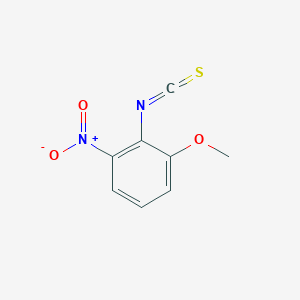
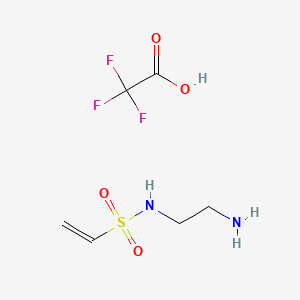
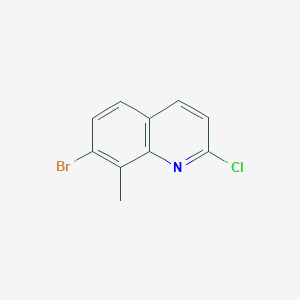
![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
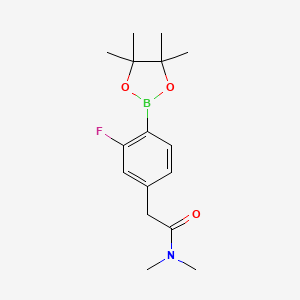
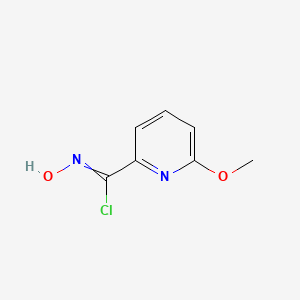
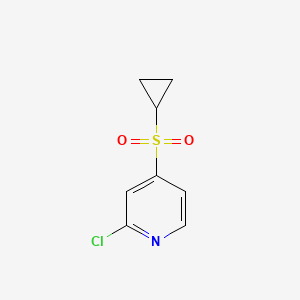
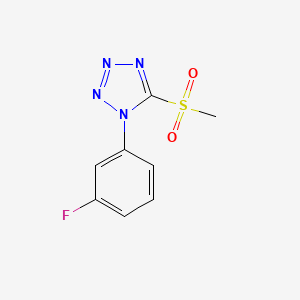
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
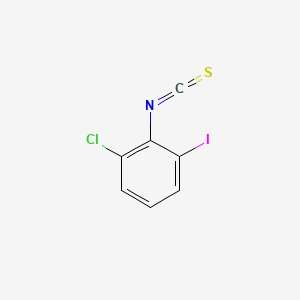
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)
